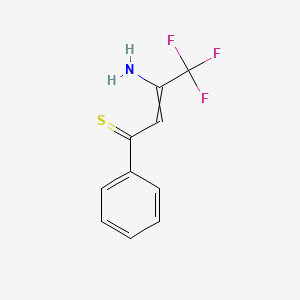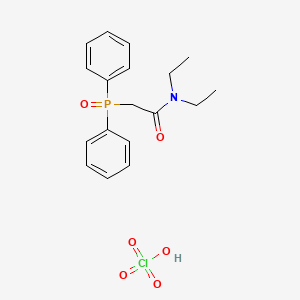
N-Propylcyclobutanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylcyclobutanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is particularly interesting due to its unique structural features, which include a cyclobutane ring and a propyl group attached to the nitrogen atom. The presence of the cyclobutane ring introduces strain into the molecule, making it a subject of interest in various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcyclobutanimine typically involves the reaction of cyclobutanone with propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows: [ \text{Cyclobutanone} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Propylcyclobutanimine can undergo various types of chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: Propylcyclobutanenitrile
Reduction: N-Propylcyclobutylamine
Substitution: Various substituted imines depending on the nucleophile used
Applications De Recherche Scientifique
N-Propylcyclobutanimine has found applications in several fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Propylcyclobutanimine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the strain in the cyclobutane ring can influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Cyclobutanimine: Lacks the propyl group, making it less sterically hindered.
N-Methylcyclobutanimine: Contains a methyl group instead of a propyl group, affecting its reactivity and steric properties.
N-Ethylcyclobutanimine: Contains an ethyl group, offering a middle ground between the methyl and propyl derivatives.
Uniqueness: N-Propylcyclobutanimine stands out due to the presence of the propyl group, which introduces additional steric hindrance and influences its chemical reactivity. This makes it a valuable compound for studying the effects of steric factors on imine chemistry.
Propriétés
Numéro CAS |
91853-61-1 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
N-propylcyclobutanimine |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2-6H2,1H3 |
Clé InChI |
WRWSTCRITVKXBK-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
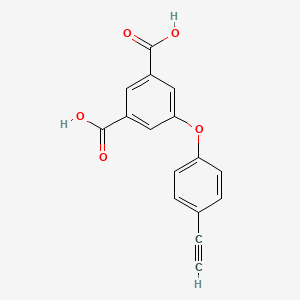
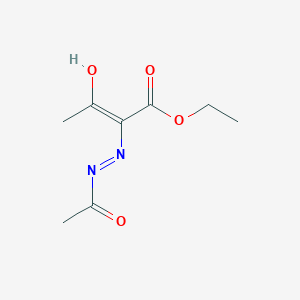
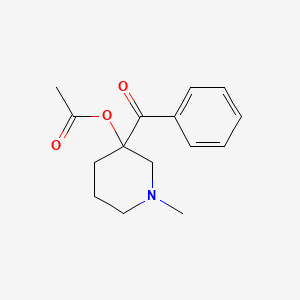
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
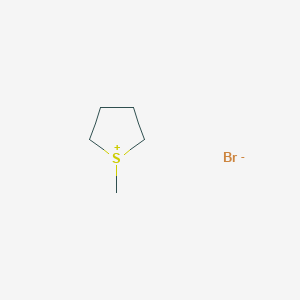
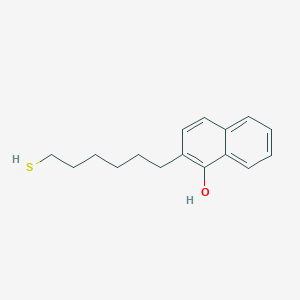
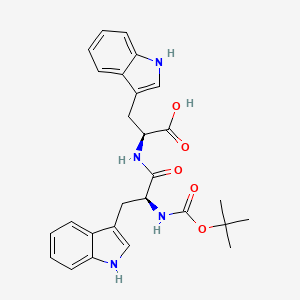
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

